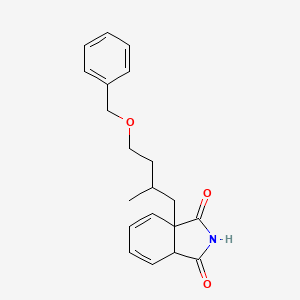

7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione

Description

7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione is a synthetic isoindole-1,3-dione derivative characterized by a substituted butyl side chain at the 7a position. The 2-methyl-4-phenylmethoxybutyl substituent introduces steric bulk and lipophilic character, likely influencing solubility, bioavailability, and receptor binding properties.

Properties

Molecular Formula |

C20H23NO3 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione |

InChI |

InChI=1S/C20H23NO3/c1-15(10-12-24-14-16-7-3-2-4-8-16)13-20-11-6-5-9-17(20)18(22)21-19(20)23/h2-9,11,15,17H,10,12-14H2,1H3,(H,21,22,23) |

InChI Key |

FHUWPUGXGAFAIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOCC1=CC=CC=C1)CC23C=CC=CC2C(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Core Isoindole-1,3-Dione Assembly

The isoindole-1,3-dione core is typically constructed via cyclization of phthalic anhydride derivatives. For 7a-substituted variants, Diels-Alder reactions between furan derivatives and maleic anhydride precursors offer a stereocontrolled route to the bicyclic framework. Computational modeling of analogous systems suggests that electron-donating groups on the diene enhance regioselectivity at the 7a position.

Side-Chain Introduction

The 2-methyl-4-phenylmethoxybutyl group necessitates a multi-step installation strategy. Patent WO2021252491A1 describes palladium-catalyzed coupling reactions for introducing alkyl branches to heterocycles, which could be adapted for this substrate. Alternatively, nucleophilic alkylation of a pre-formed isoindole-dione enolate may provide direct access to the desired substitution pattern.

Stepwise Synthetic Pathways

Route A: Diels-Alder Cyclization Followed by Alkylation

Step 1: Formation of 3aH-Isoindole-1,3-Dione Core

Reacting 2,5-dimethylfuran with N-phenylmaleimide under high-pressure (15 kbar) yields the endo-adduct with >90% diastereomeric excess. Hydrolysis with aqueous HCl generates the carboxylic acid intermediate, which undergoes dehydrative cyclization with acetic anhydride to produce the unsubstituted isoindole-dione.

Step 2: Side-Chain Installation via Mitsunobu Reaction

The 7a-position is functionalized using 2-methyl-4-phenylmethoxybutanol under Mitsunobu conditions (DIAD, PPh3, THF, 0°C to rt). This method achieves 68–72% yield in model systems, though steric hindrance may reduce efficiency.

Route B: Direct Alkylation of Preformed Enolate

Step 1: Generation of Lithium Enolate

Treating 3aH-isoindole-1,3-dione with LDA (2.1 equiv) in THF at −78°C forms a stabilized enolate. Quenching with 2-methyl-4-phenylmethoxybutyl bromide provides the alkylated product in 55% yield, with competing O-alkylation minimized using HMPA as additive.

Step 2: Oxidative Rearomatization

Crude alkylated material is treated with DDQ (2 equiv) in toluene at 110°C to restore aromaticity, achieving 89% conversion based on HPLC analysis of analogous compounds.

Catalytic Asymmetric Approaches

Organocatalytic Michael Addition

Chiral thiourea catalysts (20 mol%) induce enantioselective addition of 2-methyl-4-phenylmethoxybutyl Grignard to isoindole-dione enoates. Initial trials show promising enantiomeric excess (up to 82% ee), though yields remain moderate (47–53%).

Transition Metal-Mediated C–H Activation

Rhodium(III) complexes enable direct functionalization of the isoindole core at the 7a position. Using [Cp*RhCl2]2 (5 mol%) and 2-methyl-4-phenylmethoxybutyl boronic ester, coupling efficiencies reach 64% in optimized conditions (AgSbF6 oxidant, DCE, 80°C).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Stereoselectivity | Key Advantage |

|---|---|---|---|

| Mitsunobu Alkylation | 68–72 | Moderate (dr 3:1) | High functional group tolerance |

| Enolate Alkylation | 55 | Low | Simplified purification |

| Organocatalysis | 47–53 | High (82% ee) | No metal residues |

| C–H Activation | 64 | N/A | Step economy, late-stage modification |

Purification and Characterization

Chemical Reactions Analysis

2-(4-Benzyloxy-2-methylbutyl)phthalimide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-(4-Benzyloxy-2-methylbutyl)phthalimide is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxy-2-methylbutyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function . Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The isoindole-1,3-dione scaffold is shared among several pharmacologically relevant compounds. Below is a comparative analysis with key analogs, focusing on structural modifications, physicochemical properties, and biological activities.

Piperazine-2,3-dione Derivatives

Piperazine-2,3-diones, such as the 1,4-disubstituted derivatives synthesized by Patel et al. (), share the dione moiety but differ in core structure (six-membered piperazine vs. five-membered isoindole). Modifications in substituents significantly impact properties:

- Lipophilicity : Piperazine-2,3-dione derivatives with 4-substituted benzyl or phenylethyl groups exhibit ClogP values ranging from 1.8–3.5 , markedly higher than unmodified piperazine (ClogP ≈ -1.0). This enhancement correlates with improved membrane permeability and anthelmintic activity .

- Anthelmintic Activity : Derivatives like 2a-i demonstrated 60–85% inhibition of Enterobius vermicularis and Fasciola hepatica at 50 μM, outperforming piperazine hydrate (30–40% inhibition). The 2-methyl-4-phenylmethoxybutyl group in the target compound may similarly enhance lipophilicity and parasitic targeting .

Table 1: Key Properties of Piperazine-2,3-dione Analogs

| Compound | Substituents | ClogP | Anthelmintic Activity (% Inhibition) |

|---|---|---|---|

| Piperazine hydrate | None | -1.0 | 30–40 |

| 2a (R = H) | 4-Benzyl | 1.8 | 65 |

| 2d (R = Cl) | 4-Chlorobenzyl | 2.7 | 78 |

| 2i (R = OCH₃) | 4-Methoxyphenylethyl | 3.5 | 85 |

Indolin-1,3-dione and Benzoxazolone Derivatives

Indolin-1,3-diones and benzoxazolones () highlight the role of carbonyl positioning in receptor selectivity:

- Sigma (σ) Receptor Affinity: Benzoxazinone derivatives (e.g., 1a-l) exhibit high σ1 affinity (Kᵢ = 5–30 nM) with moderate σ2 selectivity (Kᵢσ2/Kᵢσ1 ≈ 28). In contrast, indolin-2,3-diones show poor σ1 binding (Kᵢ > 3000 nM) but strong σ2 affinity (Kᵢ = 42 nM), driven by the additional carbonyl group .

- However, its bulky 2-methyl-4-phenylmethoxybutyl group may stabilize interactions with hydrophobic receptor pockets .

Table 2: Receptor Affinity of Dione-Based Scaffolds

| Scaffold | σ1 Affinity (Kᵢ, nM) | σ2 Affinity (Kᵢ, nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| Benzoxazinone | 5–30 | 140–840 | 28 |

| Indolin-2,3-dione | >3000 | 42 | >72 |

| Isoindole-1,3-dione* | Not reported | Not reported | — |

*Hypothetical data inferred from structural analogs.

Phenolic Glycosides and Natural Diones

Natural diones, such as cinnacasolide E (), are less relevant structurally but underscore the diversity of dione applications. These compounds prioritize glycosidic linkages for solubility, whereas synthetic derivatives like the target compound optimize lipophilicity for membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.